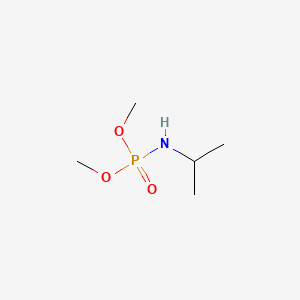![molecular formula C8H12ClO2P B14453196 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene CAS No. 77406-78-1](/img/structure/B14453196.png)
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and phosphorus atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorophosphine with a diol, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphorus atom can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Ring-Opening Reactions: The spirocyclic structure can be opened under certain conditions, leading to linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spiro compounds, while oxidation and reduction can lead to phosphine oxides or phosphines .
Aplicaciones Científicas De Investigación
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene exerts its effects is primarily through its ability to interact with various molecular targets. The phosphorus atom can form strong bonds with other atoms, making it a versatile ligand in coordination chemistry. Additionally, the spirocyclic structure provides conformational rigidity, which can enhance binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane Spiro Compounds: Similar in structure but lack the phosphorus atom.
1,3-Dithiane Spiro Compounds: Contain sulfur instead of oxygen.
Bis(1,3-oxathiane) Spiro Compounds: Feature both oxygen and sulfur atoms in the ring system.
Uniqueness
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is unique due to the presence of both oxygen and phosphorus atoms in its spirocyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
77406-78-1 |
|---|---|
Fórmula molecular |
C8H12ClO2P |
Peso molecular |
206.60 g/mol |
Nombre IUPAC |
3-chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C8H12ClO2P/c9-12-10-6-8(7-11-12)4-2-1-3-5-8/h1-2H,3-7H2 |
Clave InChI |
CFRCPBUROWXMEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC=C1)COP(OC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


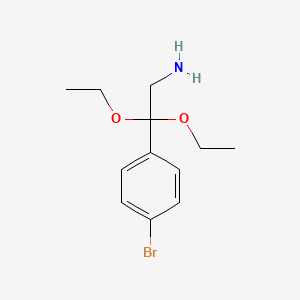


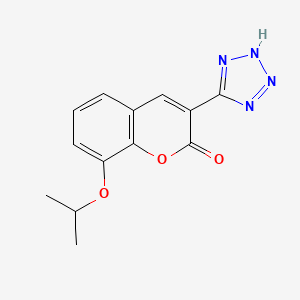
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

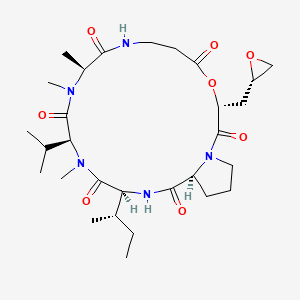
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
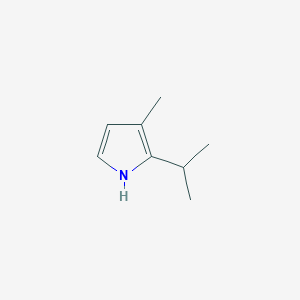

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)
![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
